N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
Description
N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a synthetic organic compound featuring a pyridazine core substituted with a sulfanyl-linked bis(propan-2-yl)aminoethyl group and a 2-methylpropanamide moiety.
Properties
IUPAC Name |
N-[6-[2-[di(propan-2-yl)amino]ethylsulfanyl]pyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4OS/c1-11(2)16(21)17-14-7-8-15(19-18-14)22-10-9-20(12(3)4)13(5)6/h7-8,11-13H,9-10H2,1-6H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDMINUJGPWGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCCN(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide typically involves multi-step reactions:
Formation of Pyridazine Core: : Initial formation of the pyridazine ring from readily available starting materials like hydrazine derivatives and 1,3-diketones.
Introduction of the Thioether Group: : Sulfanyl group is introduced via nucleophilic substitution reactions.
Amidation: : Introduction of the 2-methylpropanamide group is achieved through amidation reactions involving acyl chlorides and amines.
Final Modifications: : Final step involves incorporation of bis(propan-2-yl)aminoethyl group, likely through reductive amination reactions.
Industrial Production Methods
In an industrial setting, large-scale synthesis may involve:
Optimization of Yield: : Fine-tuning reaction conditions such as temperature, pressure, and use of catalysts.
Continuous Flow Reactors: : Utilized for efficiency and better control over reaction conditions.
Purification: : Use of chromatographic techniques and crystallization for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide can undergo various chemical reactions:
Oxidation: : Transformation of thioether to sulfoxide or sulfone.
Reduction: : Reductive cleavage of the thioether linkage.
Substitution: : Electrophilic or nucleophilic substitutions at the pyridazine core.
Common Reagents and Conditions
Oxidation: : Use of peroxides or oxygen in the presence of catalysts.
Reduction: : Hydrogen gas with catalysts like palladium on carbon.
Substitution: : Halogenating agents or alkylating agents under anhydrous conditions.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Corresponding amines and alkanes.
Substitution Products: : Halo derivatives or alkylated products.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of complex molecules, aiding in the development of new reactions and methodologies.
Biology
Explored for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine
Investigated as a potential therapeutic agent in treating diseases like cancer, owing to its unique structural attributes.
Industry
Applications in material science for developing new materials with specialized properties.
Mechanism of Action
N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide exerts its effects through:
Interaction with Enzymes: : Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: : Acts on certain receptors, altering their signaling pathways.
Pathways Involved: : Involves pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural and Methodological Context
The determination of this compound’s crystal structure (if available) would likely involve tools such as SHELXL for refinement and CCP4 -suite programs for macromolecular crystallography workflows . For example:
- SHELXL is critical for small-molecule refinement, offering precision in handling bond lengths, angles, and thermal parameters .
- CCP4 supports macromolecular structure determination, though this compound’s small-molecule nature may limit direct relevance .
Comparison with Similar Compounds
While the provided evidence lacks direct data on analogous compounds, a hypothetical comparison framework can be inferred based on structural analogs and computational methodologies:
Table 1: Key Structural and Functional Comparisons
Notes:
- Sulfanyl vs. Thioether : The sulfanyl group in the target compound may confer distinct electronic effects compared to bulkier thioether derivatives, influencing binding affinity .
- Amide Functionality : The 2-methylpropanamide group could stabilize hydrogen-bonding interactions in enzyme active sites, akin to kinase inhibitors like imatinib .
Research Findings and Limitations
Key Insights :
- Computational Refinement : The use of SHELXL ensures high accuracy in structural parameters (e.g., bond lengths ±0.001 Å), critical for structure-activity relationship (SAR) studies .
- Synthetic Challenges : The compound’s tertiary amine and sulfanyl groups may complicate synthesis, requiring optimized protecting-group strategies.
Data Gaps :
- No experimental data (e.g., IC₅₀, solubility) are provided in the evidence, limiting pharmacological comparisons.
- Structural analogs referenced in Table 1 are hypothetical; actual data would require consultation of specialized databases (e.g., PubChem, ChEMBL).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
